potassium;1,3-oxazolidin-3-ide-2,4-dione

Description

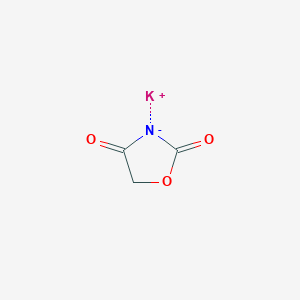

Potassium;1,3-oxazolidin-3-ide-2,4-dione is a potassium salt derivative of 1,3-oxazolidine-2,4-dione. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules. It is synthesized via the deprotonation of 1,3-oxazolidine-2,4-dione using potassium hydroxide (KOH) in ethanol, yielding a crystalline salt that facilitates nucleophilic substitution reactions . Its structure features a five-membered oxazolidine ring with two ketone groups at positions 2 and 4, stabilized by the potassium counterion.

Properties

IUPAC Name |

potassium;1,3-oxazolidin-3-ide-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSVKEYAWJUQQV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)[N-]C(=O)O1.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55755-38-9 | |

| Record name | potassium 2,4-dioxo-1,3-oxazolidin-3-ide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;1,3-oxazolidin-3-ide-2,4-dione typically involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another approach involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs scalable methods such as the Goldberg coupling reaction. This reaction involves the coupling of commercially available ®-epichlorohydrin and aryl bromides, providing a convenient procedure for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium;1,3-oxazolidin-3-ide-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives.

Reduction: Reduction reactions can convert oxazolidinones to their corresponding alcohols.

Substitution: N-arylation reactions with aryl halides are common, leading to the formation of 3-aryl-2-oxazolidinones.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and aryl halides are commonly used in N-arylation reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Potassium;1,3-oxazolidin-3-ide-2,4-dione serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives. Key reactions include:

- Oxidation : It can be oxidized to generate oxazolidinone derivatives.

- Reduction : Reduction reactions convert oxazolidinones into corresponding alcohols.

- Substitution : N-arylation reactions with aryl halides yield 3-aryl-2-oxazolidinones.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Oxazolidinone derivatives | Potassium permanganate, Hydrogen peroxide |

| Reduction | Alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | 3-Aryl-2-oxazolidinones | Palladium catalysts, Aryl halides |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound and its derivatives exhibit promising biological activities. They are being studied for their potential antimicrobial properties against various pathogens, including multi-drug resistant strains such as Stenotrophomonas maltophilia. The mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit .

Case Study: Antibiotic Development

A notable application is the development of oxazolidinone antibiotics like linezolid and tedizolid. These compounds have shown effectiveness against gram-positive bacteria and are crucial in treating infections caused by resistant strains .

Industrial Applications

Pharmaceuticals and Agrochemicals

In the pharmaceutical industry, this compound is utilized in the production of various drugs. Its derivatives are integral in synthesizing antibiotics and other therapeutic agents. Additionally, it finds applications in agrochemicals for developing plant protection products .

Mechanism of Action

The mechanism of action of potassium;1,3-oxazolidin-3-ide-2,4-dione involves its interaction with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action disrupts bacterial growth and replication, making oxazolidinones effective against various bacterial infections.

Comparison with Similar Compounds

Potassium Thiazolidine-2,4-Dione

Structural Similarities :

- Both compounds are potassium salts of five-membered heterocyclic diones.

- Thiazolidine-2,4-dione replaces the oxygen atom in the oxazolidine ring with sulfur.

Key Difference :

Sodium Salts of Isatin-Thiazolidinedione Hybrids

Structural Similarities :

- Sodium salts (e.g., sodium acetate) are used in condensation reactions to form isatin-thiazolidinedione hybrids.

Key Difference :

Pyrrolo[1,2-a]Pyrazine-1,4-Dione Derivatives

Structural Similarities :

- Six-membered pyrrolopyrazine dione core shares the dione functionality.

Key Difference :

- The fused bicyclic structure enhances biological activity but reduces synthetic accessibility compared to monocyclic oxazolidinediones .

Quinazoline-2,4-Dione Derivatives

Structural Similarities :

- Feature a six-membered quinazoline ring with dione groups.

Key Difference :

- The larger aromatic system in quinazoline diones allows for π-π interactions in drug-receptor binding, unlike oxazolidinediones .

Comparative Data Table

Research Findings and Trends

- Reactivity : Potassium oxazolidinediones are less reactive in alkylation than thiazolidinediones due to oxygen’s lower electronegativity compared to sulfur .

- Biological Activity : Pyrrolopyrazinediones exhibit broader antimicrobial spectra than oxazolidinediones, attributed to their fused-ring hydrophobicity .

- Synthetic Utility : Potassium salts of oxazolidinediones are pivotal in generating acetic acid derivatives (e.g., compound 6 in Scheme 2, ), enabling drug diversification .

Biological Activity

Potassium;1,3-oxazolidin-3-ide-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-thiazolidine-2,4-dione with potassium hydroxide in an alcoholic solvent. This method has been optimized for yield and purity through various experimental conditions .

Antidiabetic Properties

Research indicates that derivatives of oxazolidinones, including this compound, exhibit significant antidiabetic activity. A study demonstrated that compounds with similar structures showed potent inhibition of α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. The inhibitory activity was quantified with IC50 values ranging from 18.42 to 55.43 μM for α-amylase and 17.21 to 51.28 μM for α-glucosidase .

| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |

|---|---|---|

| 5a | 18.42 ± 0.21 | 17.21 ± 0.22 |

| 5b | 25.00 ± 0.30 | 22.00 ± 0.25 |

| 5j | 55.43 ± 0.66 | 51.28 ± 0.88 |

These findings suggest that this compound could be a promising candidate for developing new antidiabetic agents.

Antimicrobial Activity

Oxazolidinone derivatives have also been noted for their antimicrobial properties. A review highlighted their effectiveness against various bacterial strains, including resistant strains . The compound's mechanism of action is believed to involve inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Enterococcus faecalis | Moderate |

Case Study 1: Antihyperglycemic Effects

In a model using Drosophila melanogaster, this compound demonstrated significant antihyperglycemic effects when administered at specific dosages over a defined period . The results indicated a reduction in blood glucose levels comparable to established antidiabetic drugs.

Case Study 2: Antimicrobial Efficacy

A clinical study evaluated the efficacy of oxazolidinone derivatives in treating infections caused by resistant bacteria. The results showed that these compounds significantly reduced bacterial load in infected tissues compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.